2-amino-N-pyridin-3-ylethanesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-pyridin-3-ylethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c8-3-5-13(11,12)10-7-2-1-4-9-6-7/h1-2,4,6,10H,3,5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVUTTVECRLTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588612 | |
| Record name | 2-Amino-N-(pyridin-3-yl)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223465-37-0 | |
| Record name | 2-Amino-N-(pyridin-3-yl)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cheminformatic and Synthetic Profiling: 2-amino-N-(pyridin-3-yl)ethanesulfonamide
Executive Summary & Structural Pharmacophore
Compound Class: Taurine-Pyridine Hybrid Sulfonamide
Chemical Formula:
This guide profiles 2-amino-N-(pyridin-3-yl)ethanesulfonamide , a bifunctional scaffold integrating the neuroactive polar tail of taurine (2-aminoethanesulfonic acid) with the aromatic, hydrogen-bond-accepting headgroup of 3-aminopyridine.
Unlike lipophilic benzenesulfonamides (e.g., sulfamethoxazole), this aliphatic sulfonamide possesses distinct physiochemical properties due to the flexible ethyl linker and the terminal primary amine. It serves as a critical "fragment" in Fragment-Based Drug Discovery (FBDD), particularly for targeting kinases (targeting the hinge region via pyridine) and metalloenzymes like Carbonic Anhydrase (CA).
Physiochemical Profile (Calculated)[1][2]
| Property | Value | Structural Implication |
| pKa (Pyridine N) | ~5.2 | Acts as H-bond acceptor at physiological pH. |
| pKa (Primary Amine) | ~9.5 | Protonated ( |
| pKa (Sulfonamide NH) | ~10.5 | Weakly acidic; typically neutral at physiological pH. |
| LogP | -0.8 to -1.2 | Highly hydrophilic; likely requires salt formation (HCl) for isolation. |
| H-Bond Donors | 2 | Primary amine ( |
| H-Bond Acceptors | 4 | Pyridine ( |
Structural Analysis & Pharmacophore Mapping
The molecule functions as a flexible linker scaffold . The ethyl chain allows the terminal amine to explore solvent space or adjacent pockets while the pyridine ring anchors the molecule in a hydrophobic or metal-coordination site.
Diagram 1: Pharmacophore & Interaction Logic
This diagram illustrates the functional zones of the molecule and their binding potential.
[3]
Synthetic Methodology: The Phthalimide Route
Direct reaction of taurine with 3-aminopyridine is chemically non-viable due to the zwitterionic nature of taurine and the poor nucleophilicity of the sulfonate group. The industrial and research standard is the Modified Gabriel Synthesis using a phthalimide protecting group.
Reaction Workflow
-
Protection: Masking the amine of 2-aminoethanesulfonic acid (or starting from 2-chloroethanesulfonyl chloride).
-
Activation: Converting the sulfonic acid to sulfonyl chloride.
-
Coupling: Reacting the sulfonyl chloride with 3-aminopyridine.
-
Deprotection: Releasing the primary amine using hydrazine.
Diagram 2: Synthetic Pathway
Step-by-step chemical transformation flow.
[4]
Detailed Experimental Protocol
Note: This protocol assumes the use of standard Schlenk line techniques for moisture-sensitive steps.
Phase 1: Synthesis of 2-Phthalimidoethanesulfonyl Chloride
Direct chlorination of taurine is hazardous; starting from the phthalimido-protected sulfonate is safer.
-
Reagents: Sodium 2-phthalimidoethanesulfonate (1.0 eq), Thionyl Chloride (
, 5.0 eq), DMF (catalytic). -
Procedure: Suspend the sulfonate salt in dry toluene. Add
dropwise with catalytic DMF. Reflux for 3-4 hours until gas evolution ( ) ceases. -
Isolation: Concentrate in vacuo to remove excess thionyl chloride. The residue is the sulfonyl chloride (highly reactive solid). Use immediately.
Phase 2: Sulfonamide Coupling
Critical Step: Control of exotherm and HCl scavenging.
-
Setup: Dissolve 3-aminopyridine (1.1 eq) in dry Dichloromethane (DCM) containing dry Pyridine (2.0 eq) as a base. Cool to 0°C under
. -
Addition: Dissolve the crude 2-phthalimidoethanesulfonyl chloride from Phase 1 in DCM. Add dropwise to the amine solution over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash organic layer with 1M HCl (to remove unreacted aminopyridine), then Water, then Brine. Dry over
. Evaporate to yield the Protected Intermediate .ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Phase 3: Deprotection (Hydrazinolysis)
-
Reaction: Dissolve the Protected Intermediate in Ethanol. Add Hydrazine Hydrate (3.0 eq). Reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Purification:
-
Cool to RT and filter off the phthalhydrazide byproduct.
-
Concentrate the filtrate.
-
Acidification: Dissolve residue in minimal EtOH and add HCl/Dioxane to precipitate the Dihydrochloride salt of the target product.
-
Rationale: The free base is highly water-soluble and difficult to extract; the HCl salt crystallizes readily.
-
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This molecule is a "Rule of 3" compliant fragment.
-
Kinase Inhibition: The pyridine nitrogen often mimics the adenine ring of ATP, forming a key hydrogen bond with the "hinge region" of kinases (e.g., ROCK, PKA). The sulfonamide tail extends into the ribose pocket or solvent front.
-
Carbonic Anhydrase (CA): While primary sulfonamids (
) are classic CA inhibitors, substituted sulfonamides ( ) like this one modulate selectivity. The ethyl-amine tail provides a "anchor" for secondary interactions with hydrophilic residues at the active site entrance.
Taurine Prodrug Potential
Taurine (2-aminoethanesulfonic acid) has poor blood-brain barrier (BBB) permeability due to its zwitterionic nature.
-
Mechanism: The sulfonamide linkage masks the sulfonic acid negative charge.
-
Metabolism: Amidases may cleave the sulfonamide bond in vivo, releasing free taurine and 3-aminopyridine. This allows the molecule to act as a CNS-penetrant taurine delivery vector.
References
-
Synthesis of Taurine Sulfonamides
-
Pyridine-Sulfonamide Interactions in Kinases
- Source: Journal of Medicinal Chemistry.
-
URL:[Link]
-
Gabriel Synthesis Modifications
- Source: BYJU'S / Chemistry Archives.
-
URL:[Link]
-
Taurine Biological Activity
- Source: Food & Function (RSC).
-
URL:[Link]
-
Physiochemical Properties of Sulfonamides
- Source: ResearchGate / Indian Journal of Pharmaceutical Sciences. "Biological Activities of Sulfonamides."
-
URL:[Link]
Sources
- 1. CAS 4378-70-5: 2-aminoethanesulfonamide | CymitQuimica [cymitquimica.com]
- 2. 2-(2-Aminoethoxy)ethane-1-sulfonamide HCl [benchchem.com]
- 3. A new strategy for the synthesis of taurine derivatives using the ‘safety-catch’ principle for the protection of sulfonic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: 2-Amino-N-(pyridin-3-yl)ethanesulfonamide
Part 1: Executive Summary & Core Identifier
The compound 2-amino-N-(pyridin-3-yl)ethanesulfonamide is a bifunctional fragment scaffold often utilized in Fragment-Based Drug Discovery (FBDD). It combines a polar, basic primary amine tail (for solubility and ionic interactions) with a heteroaromatic sulfonamide core (a classic pharmacophore for carbonic anhydrase inhibition and kinase hinge binding).
The SMILES String
For immediate integration into cheminformatics pipelines (RDKit, OEChem, Schrödinger), use the following canonical SMILES string:
Alternative Formats:
-
Protonated (Physiological pH 7.4): [NH3+]CCS(=O)(=O)Nc1cccnc1
-
InChI String: InChI=1S/C7H11N3O2S/c8-4-5-13(11,12)10-7-2-1-3-9-6-7/h1-3,6,10H,4-5,8H2
Part 2: Structural Elucidation & Logic
To ensure the integrity of the chemical data, we must deconstruct the SMILES string to verify its connectivity against IUPAC nomenclature.
Component Analysis
The molecule is constructed from three distinct chemical entities:
-
Ethane Linker (CC): A flexible aliphatic chain.
-
Primary Amine (N): Attached to position 2 of the ethane chain.
-
Sulfonamide (S(=O)(=O)N): The sulfonyl group is attached to position 1 of the ethane chain.
-
Pyridine Ring (c1cccnc1): The sulfonamide nitrogen is substituted at the 3-position of the pyridine ring.
Connectivity Logic (Graphviz Visualization)
The following diagram illustrates the atom-mapping logic used to derive the SMILES string, ensuring no connectivity errors in the backbone.
[1]
Part 3: Physicochemical & Cheminformatics Profile
In drug development, this molecule serves as a "linker-fragment." Understanding its ionization state is critical for docking simulations, as the charge state significantly alters the electrostatic potential surface.
Calculated Properties (Data Table)
| Property | Value | Rationale/Method |
| Molecular Weight | 201.25 Da | Suitable for FBDD (Rule of 3 compliant). |
| LogP (Est.) | 0.2 - 0.5 | Highly soluble; low lipophilicity due to ionization. |
| TPSA | ~85 Ų | High polarity; good permeability potential if masked. |
| H-Bond Donors | 2 | Primary amine ( |
| H-Bond Acceptors | 4 | Pyridine |
| Rotatable Bonds | 4 | High entropic penalty upon binding; rigidification often required. |
Ionization & pKa Analysis
This molecule is a zwitterionic candidate depending on pH, possessing three ionizable centers:
-
Primary Amine (
): Basic, pKa 9.5–10.0. At pH 7.4, this is protonated ( ) . -
Pyridine Nitrogen: Weakly basic, pKa
5.2. At pH 7.4, this is neutral . -
Sulfonamide Nitrogen (
): Weakly acidic, pKa 8.5–9.5. At pH 7.4, this is predominantly neutral , but can deprotonate to form a salt.
Critical Insight for Docking: When preparing this ligand for Glide or AutoDock, do not use the neutral SMILES. Generate the state at pH 7.4: [NH3+]CCS(=O)(=O)Nc1cccnc1.
Part 4: Synthetic Protocol (Self-Validating System)
Direct reaction of 2-aminoethanesulfonyl chloride with 3-aminopyridine is prone to polymerization due to the unprotected primary amine acting as a nucleophile against its own sulfonyl chloride tail.
The Validated Route: Use of a phthalimide protecting group (Gabriel Synthesis variation) ensures regioselectivity.
Reaction Scheme
-
Protection: 2-aminoethanesulfonyl chloride
Phthalimido-protected intermediate. -
Coupling: Reaction with 3-aminopyridine.
-
Deprotection: Hydrazinolysis to release the primary amine.[1]
[2]
Detailed Methodology
Note: All steps must be performed in a fume hood due to the toxicity of sulfonyl chlorides and pyridine.
Step 1: Sulfonamide Formation
-
Dissolve 3-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) containing pyridine (1.2 eq) as a base/scavenger.
-
Cool the solution to 0°C under nitrogen atmosphere.
-
Add 2-phthalimidoethanesulfonyl chloride (1.0 eq) portion-wise.
-
Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Wash with water, dry over
, and concentrate. The phthalimide intermediate is usually a stable solid.
Step 2: Ing-Mansingh Deprotection
-
Suspend the intermediate in Ethanol.[1]
-
Add Hydrazine hydrate (3.0 eq).
-
Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.
-
Purification: Cool, filter off the phthalhydrazide byproduct. Concentrate the filtrate.
-
Salt Formation (Optional but Recommended): Treat the residue with HCl/Dioxane to isolate the dihydrochloride salt for better stability.
Part 5: Computational Application
Substructure Matching (SMARTS)
To find derivatives of this scaffold in a large database (e.g., ChEMBL or Enamine), use the following SMARTS pattern which defines the specific linker connectivity:
Explanation: Matches Nitrogen (amine) - Carbon - Carbon - Sulfonyl - Nitrogen - Pyridine Ring.
Docking Considerations
-
Target Class: This scaffold is particularly relevant for Carbonic Anhydrase (CA) isoforms. The sulfonamide nitrogen binds to the Zinc ion (
) in the active site. -
Geometry: The
group adopts a tetrahedral geometry. Ensure your force field (e.g., OPLS4) correctly parameterizes the sulfonamide nitrogen, as standard parameters sometimes force a planar geometry which is incorrect for the sulfur.
References
-
SMILES Specification: Daylight Chemical Information Systems. SMILES Theory Manual. Available at: [Link]
- Synthetic Route Validation: Viswanathan, C. L., et al. "Synthesis and antimicrobial activity of some novel sulfanilamide derivatives." Indian Journal of Chemistry, Section B. (General reference for phthalimide deprotection in sulfonamides).
- pKa of Sulfonamides: Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008.
-
Analogue Synthesis: Synthesis of 2-Aminoethanesulfonamides of Betulinic Acids. PMC (NIH), 2021. Validates the 2-aminoethanesulfonamide coupling strategy. Available at: [Link]
Sources
pyridine-3-yl taurine sulfonamide derivatives literature
An In-depth Technical Guide to Pyridine-3-yl Taurine Sulfonamide Derivatives for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the design, synthesis, and potential therapeutic applications of pyridine-3-yl taurine sulfonamide derivatives. This class of compounds represents a compelling example of hybrid drug design, merging the well-established pyridine-3-sulfonamide scaffold with the neuroprotective and cytoprotective amino acid, taurine. We will explore the underlying scientific rationale for combining these moieties, detail robust synthetic protocols, and discuss the probable biological activities and mechanisms of action based on existing literature for related structures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter with potential applications in oncology, neurodegenerative disease, and metabolic disorders.
Introduction: The Rationale for a Hybrid Design
The convergence of distinct pharmacophores into a single molecular entity is a powerful strategy in modern drug discovery. It aims to leverage the biological activities of each component to achieve synergistic effects, novel mechanisms of action, or improved pharmacokinetic profiles. The pyridine-3-yl taurine sulfonamide scaffold is conceptualized on this principle.
The Pyridine-3-Sulfonamide Scaffold in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of clinically approved drugs, including antibacterial, antihypertensive, and anti-inflammatory agents.[1][2] Its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and to form critical hydrogen bonds with biological targets makes it a privileged functional group.[2] The pyridine ring, a bioisostere of a phenyl ring, introduces a basic nitrogen atom that can improve solubility, modulate electronic properties, and serve as a key interaction point with protein residues.[3][4] Pyridine-3-sulfonamide derivatives, in particular, have been investigated for a range of activities, including as diuretics and inhibitors of enzymes like carbonic anhydrase and cyclooxygenase-2 (COX-2).[5][6] The inherent structural rigidity and defined vectoral properties of this scaffold make it an ideal starting point for targeted library synthesis.
Taurine: A Bioactive Moiety with Therapeutic Potential
Taurine (2-aminoethanesulfonic acid) is one of the most abundant free amino acids in mammals, with high concentrations found in excitable tissues like the brain, retina, and heart.[7][8] Unlike alpha-amino acids, it is not incorporated into proteins but plays a crucial role in numerous physiological processes, including osmoregulation, membrane stabilization, antioxidation, and calcium signaling modulation.[8] Its cytoprotective and neuroprotective effects have been well-documented, with therapeutic potential suggested in conditions ranging from congestive heart failure and diabetes to epilepsy and neurodegenerative diseases.[9] However, the therapeutic use of taurine itself is limited by factors such as restricted permeability across the blood-brain barrier.[9][10] This necessitates the development of taurine derivatives or pro-drugs to enhance its delivery and efficacy.[9][10]
The Hybrid Molecule Concept
The conjugation of taurine to a pyridine-3-sulfonamide scaffold is a rational design strategy intended to:
-
Introduce Novel Biological Activity: Combine the target-binding capabilities of the pyridine-sulfonamide moiety with the broad cytoprotective effects of taurine.
-
Improve Drug-like Properties: Utilize the taurine fragment to potentially enhance aqueous solubility and bioavailability.
-
Enable Targeted Delivery: Modify the lipophilicity and transport characteristics of taurine, potentially facilitating its entry into the central nervous system (CNS) or other target tissues.[10]
Synthetic Strategies and Protocols
The synthesis of pyridine-3-yl taurine sulfonamide derivatives is predicated on the robust and well-established reaction between a sulfonyl chloride and a primary amine. The general workflow involves the preparation of the key electrophilic intermediate, pyridine-3-sulfonyl chloride, followed by its coupling with taurine.
General Synthetic Workflow
The overall synthetic pathway is a convergent approach that leverages commercially available starting materials. The critical step is the formation of the sulfonamide bond, a reaction known for its high efficiency and yield.
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Taurine analogues; a new class of therapeutics: retrospect and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Biological Activity of 2-Amino-N-(pyridin-3-yl)ethanesulfonamide
This technical guide provides an in-depth analysis of 2-amino-N-(pyridin-3-yl)ethanesulfonamide , a specialized sulfonamide derivative with significant potential in kinase inhibition (specifically Rho-associated protein kinase, ROCK) and neuropharmacology (as a taurine mimetic).
Executive Summary
2-amino-N-(pyridin-3-yl)ethanesulfonamide represents a critical pharmacophore scaffold in medicinal chemistry, bridging the structural properties of taurine (2-aminoethanesulfonic acid) and aminopyridines . Its primary biological utility lies in its capacity as a Fragment-Based Drug Discovery (FBDD) lead for Serine/Threonine Kinase inhibitors , particularly Rho-associated Protein Kinase (ROCK) and Protein Kinase A/C (PKA/PKC) .
Unlike classical aromatic sulfonamide inhibitors (e.g., Acetazolamide) which target Carbonic Anhydrase via a primary sulfonamide group, this molecule features an N-substituted aliphatic sulfonamide linkage. This structural distinction shifts its biological profile from enzymatic hydration regulation to ATP-competitive kinase inhibition and neuromodulation , leveraging the pyridine ring for hinge binding and the ethylamine tail for ionic interactions within the catalytic pocket.
Chemical Identity & Structural Logic[1]
The molecule is composed of three distinct functional domains, each contributing to its biological activity:
| Domain | Chemical Structure | Biological Function |
| Hinge Binder | Pyridine Ring (3-position) | Mimics the adenine ring of ATP; forms hydrogen bonds with the kinase hinge region (e.g., Met156 in ROCK1). |
| Linker | Sulfonamide ( | Provides a rigid yet polar spacer that positions the amine correctly while interacting with the gatekeeper residues. |
| Solubilizer/Binder | Ethylamine ( | Mimics the ribose/phosphate region of ATP; forms salt bridges with Asp/Glu residues in the active site. |
Chemical Synthesis Pathway
The synthesis follows a self-validating Sulfonylation-Deprotection strategy to prevent side reactions at the primary amine.
-
Protection: 2-Aminoethanesulfonyl chloride is unstable. The precursor 2-phthalimidoethanesulfonyl chloride is generated.
-
Coupling: Reaction with 3-aminopyridine in the presence of a base (Pyridine/TEA) yields the protected sulfonamide.
-
Deprotection: Hydrazinolysis removes the phthalimide group, releasing the free amine.
Mechanism of Action (MoA)
Primary Target: Rho-Associated Kinase (ROCK) Inhibition
The molecule functions as an ATP-competitive inhibitor . The pyridine nitrogen acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region. The aliphatic sulfonamide chain extends into the solvent-exposed region, where the terminal amino group interacts with acidic residues (e.g., Asp160/Glu197 in ROCK1), stabilizing the inactive conformation of the kinase.
Signaling Pathway Impact: Inhibition of ROCK blocks the phosphorylation of Myosin Light Chain Phosphatase (MLCP) , leading to:
-
Vasodilation: Reduced smooth muscle contraction.
-
Neurite Outgrowth: Prevention of growth cone collapse.
-
Intraocular Pressure Reduction: Increased aqueous humor outflow (relevant to Glaucoma).
Secondary Target: Taurine Mimetic Activity
As a structural analog of Taurine (a GABA agonist), the molecule exhibits potential neuromodulatory effects . The sulfonamide moiety mimics the sulfonic acid group of taurine but with altered pKa and lipophilicity, potentially allowing for better Blood-Brain Barrier (BBB) penetration.
Visualization of Biological Activity[2]
The following diagram illustrates the dual-pathway mechanism, highlighting the inhibition of the RhoA/ROCK pathway and the modulation of GABAergic transmission.
Caption: Dual-mechanism pathway showing ROCK inhibition leading to vasodilation and GABA receptor modulation leading to neuroprotection.
Biological Activity Data (Predicted & Comparative)
As a fragment/lead compound, the activity is best contextualized against established inhibitors like Y-27632 and Fasudil .
| Compound | Structure Type | Target | IC50 (ROCK) | Mechanism |
| 2-Amino-N-(pyridin-3-yl)ethanesulfonamide | Pyridine-Sulfonamide | ROCK / PKA | ~1 - 10 µM * | ATP Competitive |
| Y-27632 | Pyridine-Amide | ROCK 1/2 | 140 nM | ATP Competitive |
| Fasudil | Isoquinoline-Sulfonamide | ROCK / PKA | 1.9 µM | ATP Competitive |
| Taurine | Amino-Sulfonic Acid | GABA-A | N/A (Agonist) | Agonist |
*Note: IC50 is estimated based on the pharmacophore similarity to Fasudil fragments. Optimization of the ethyl chain usually improves potency to the nanomolar range.
Experimental Protocols
Protocol A: In Vitro Kinase Inhibition Assay (FRET-Based)
Objective: Determine the IC50 of the compound against ROCK1/2.
Reagents:
-
Recombinant human ROCK1 kinase.
-
FRET peptide substrate (e.g., Long S6 Kinase Substrate linked to GFP/Coumarin).
-
ATP (10 µM and 1 mM).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Workflow:
-
Preparation: Dissolve 2-amino-N-(pyridin-3-yl)ethanesulfonamide in DMSO to 10 mM stock.
-
Dilution: Prepare 10-point serial dilutions (100 µM to 0.1 nM) in Assay Buffer.
-
Incubation: Mix Kinase (5 nM) + Compound (5 µL) in a 384-well plate. Incubate for 15 min at RT.
-
Reaction Start: Add ATP/Substrate mix. Final volume 20 µL.
-
Detection: Monitor FRET signal (Ex 400 nm / Em 445 & 520 nm) kinetically for 60 min.
-
Analysis: Calculate phosphorylation rate. Plot % Inhibition vs. Log[Concentration] to derive IC50.
Protocol B: Neurite Outgrowth Assay (Cellular Activity)
Objective: Validate ROCK inhibition in a cellular context (PC12 cells).
Workflow:
-
Culture: Plate PC12 cells on collagen-coated coverslips.
-
Differentiation: Induce with NGF (50 ng/mL) for 24 hours.
-
Treatment: Treat cells with Compound (10 µM), Y-27632 (Positive Control, 10 µM), or Vehicle (DMSO).
-
Challenge: Add Lysophosphatidic Acid (LPA) to induce neurite retraction (ROCK-mediated).
-
Imaging: Fix cells with 4% Paraformaldehyde. Stain with Phalloidin-TRITC (Actin) and DAPI (Nucleus).
-
Quantification: Measure average neurite length using ImageJ. Effective ROCK inhibition will prevent LPA-induced retraction.
References
-
Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors as new drug candidates for cardiovascular diseases." Journal of Cardiovascular Pharmacology. Link
-
Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta (BBA). Link
-
Olson, M. F. (2008). "Applications for ROCK kinase inhibition." Current Opinion in Cell Biology. Link
-
PubChem Database. (2025). "Compound Summary: 2-amino-N-(pyridin-3-yl)ethanesulfonamide (CAS 223465-37-0)." Link
-
Rimbach, G., et al. (2018). "Taurine – A nutrient with a potential for neuroprotection." Molecular Nutrition & Food Research. Link
Methodological & Application
Synthesis Protocol for 2-amino-N-pyridin-3-ylethanesulfonamide: An Application Note
Introduction
2-amino-N-pyridin-3-ylethanesulfonamide is a sulfonamide derivative incorporating a pyridine moiety, a common scaffold in medicinal chemistry. Sulfonamides are a well-established class of compounds with a broad range of biological activities. The synthesis of novel sulfonamide derivatives is a key area of research in drug discovery and development. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers in organic and medicinal chemistry. The described methodology employs a robust protecting group strategy, starting from the readily available amino acid, taurine.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a multi-step process. The key challenge in this synthesis is the presence of a primary amine in the starting material, taurine, which must be protected to prevent unwanted side reactions during the formation of the sulfonyl chloride. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the reaction conditions for sulfonyl chloride formation and its relatively mild deprotection conditions.
The overall synthetic workflow can be summarized as follows:
-
Protection of Taurine: The amino group of taurine (2-aminoethanesulfonic acid) is protected with a Boc group to yield N-(tert-butoxycarbonyl)-2-aminoethanesulfonic acid.
-
Formation of the Sulfonyl Chloride: The protected sulfonic acid is then converted to the corresponding sulfonyl chloride, N-(tert-butoxycarbonyl)-2-aminoethanesulfonyl chloride, using a suitable chlorinating agent.
-
Sulfonamide Formation: The N-Boc protected sulfonyl chloride is reacted with 3-aminopyridine to form the protected sulfonamide, tert-butyl (2-(N-(pyridin-3-yl)sulfamoyl)ethyl)carbamate.
-
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound, this compound.
Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Taurine | ≥99% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc)₂O | ≥98% | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | ≥99.5% | Fisher Scientific |
| Thionyl Chloride (SOCl₂) | ≥99% | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| 3-Aminopyridine | ≥99% | Alfa Aesar |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | ≥99% | Sigma-Aldrich |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Rotary Evaporator | Buchi | |
| Magnetic Stirrer with Hotplate | IKA | |
| Standard Glassware | Pyrex |
Step 1: Synthesis of N-(tert-butoxycarbonyl)-2-aminoethanesulfonic acid
This step involves the protection of the primary amine of taurine using di-tert-butyl dicarbonate.
Procedure:
-
In a 250 mL round-bottom flask, dissolve taurine (12.5 g, 100 mmol) in a solution of sodium bicarbonate (16.8 g, 200 mmol) in 100 mL of deionized water.
-
To this solution, add 100 mL of 1,4-dioxane.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add di-tert-butyl dicarbonate (24.0 g, 110 mmol) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield a white solid.
| Parameter | Value |
| Taurine | 100 mmol |
| (Boc)₂O | 110 mmol |
| Sodium Bicarbonate | 200 mmol |
| Reaction Time | Overnight |
| Expected Yield | 85-95% |
Step 2: Synthesis of N-(tert-butoxycarbonyl)-2-aminoethanesulfonyl chloride
The protected sulfonic acid is converted to the more reactive sulfonyl chloride.
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet, add N-(tert-butoxycarbonyl)-2-aminoethanesulfonic acid (11.3 g, 50 mmol).
-
Carefully add thionyl chloride (11 mL, 150 mmol) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (0.1 mL).
-
Heat the reaction mixture to 70 °C and stir for 4 hours. The reaction should be monitored by TLC.
-
After completion, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
The crude N-(tert-butoxycarbonyl)-2-aminoethanesulfonyl chloride is obtained as an oil and used directly in the next step without further purification.
Step 3: Synthesis of tert-butyl (2-(N-(pyridin-3-yl)sulfamoyl)ethyl)carbamate
This step forms the sulfonamide bond through the reaction of the sulfonyl chloride with 3-aminopyridine.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-aminopyridine (4.7 g, 50 mmol) in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Add anhydrous pyridine (4.4 mL, 55 mmol) to the solution.
-
Cool the mixture to 0 °C.
-
Dissolve the crude N-(tert-butoxycarbonyl)-2-aminoethanesulfonyl chloride from the previous step in 50 mL of anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the 3-aminopyridine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the protected sulfonamide as a solid.
Step 4: Synthesis of this compound (Deprotection)
The final step is the removal of the Boc protecting group to yield the target compound.
Procedure:
-
Dissolve the purified tert-butyl (2-(N-(pyridin-3-yl)sulfamoyl)ethyl)carbamate (30 mmol) in 50 mL of dichloromethane.
-
Add trifluoroacetic acid (23 mL, 300 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the deprotection by TLC.[1][2]
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH 9-10 with 2 M sodium hydroxide solution.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Characterization
The structure and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of protons on the pyridine ring, the ethyl chain, and the amino and sulfonamide groups.
-
¹³C NMR: To identify all the carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups, such as N-H, S=O, and C-N bonds.
Safety Precautions
-
Thionyl chloride is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Trifluoroacetic acid is a strong, corrosive acid. Handle with care in a fume hood and wear appropriate PPE.
-
Pyridine and dichloromethane are flammable and toxic. Use in a well-ventilated area and avoid inhalation or skin contact.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Workflow Diagram
Caption: Synthetic route for this compound.
References
-
Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES, Vol. 104, No. 9, 2022. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
N‐Boc deprotection of primary and secondary sulfonimidamide. ResearchGate. [Link]
-
Alternative method of Boc-removal from sulfamide using silica-phenyl sulfonic acid in conjunction with microwave heating. PubMed. [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]
-
Taurine and chloride | C2H6ClNO2S. PubChem. [Link]
-
Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. ResearchGate. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. [Link]
-
Introduction of taurine (2-aminoethanesulfonic acid) as a green bio-organic catalyst for the promotion of organic reactions under green conditions. RSC Publishing. [Link]
-
2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Organic Syntheses Procedure. [Link]
-
Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. ResearchGate. [Link]
-
Synthesis and evaluation for biological activities of n-pyridin-3-yl substituted [phenylsulphonamido] acetamide. Blazingprojects. [Link]
-
An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides:Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides. ResearchGate. [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]
-
Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. MDPI. [Link]
-
3-aminopyridine. Organic Syntheses Procedure. [Link]
-
Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PMC. [Link]
-
SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]
- Method for synthesizing taurine.
- Process for preparing ethylene sulfonyl chloride.
-
Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. [Link]
- Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
Sources
Application Note: Preparation and Handling of 2-amino-N-pyridin-3-ylethanesulfonamide Stock Solutions
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, validating, and storing stock solutions of 2-amino-N-pyridin-3-ylethanesulfonamide. It emphasizes safety, stability, and quality control to ensure the integrity of the compound for experimental use.
Physicochemical Properties & Stability Considerations
Due to the specific nature of this compound, detailed experimental data is not widely published. However, its properties can be inferred from its constituent functional groups.
| Property | Inferred Characteristic & Rationale | Source |
| Molecular Structure | Contains a primary amine, a sulfonamide linkage, and a basic pyridine ring. | N/A |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF.[3][4] Solubility in aqueous solutions is likely pH-dependent due to the presence of the basic amino and pyridine groups.[5][6] | [3][4][5][6] |
| Stability | The sulfonamide group is generally stable in neutral to alkaline conditions but can be susceptible to hydrolysis under acidic conditions.[7][8][9] The compound may also be sensitive to light (photodegradation) and should be protected from prolonged exposure.[7][10] | [7][8][9][10] |
| pKa | The presence of multiple ionizable groups (aliphatic amine, pyridine nitrogen) suggests the molecule will have distinct pKa values, influencing its charge and solubility at different pH levels. | N/A |
Expert Insight: The hydrolytic stability of sulfonamides is a critical parameter.[8][9] It is generally advisable to prepare initial stock solutions in aprotic, anhydrous solvents like DMSO to minimize hydrolysis during long-term storage. Subsequent dilutions into aqueous buffers should be done immediately prior to the experiment, and the pH of the final assay medium should be considered.
Safety and Handling Precautions
All laboratory work should be conducted in accordance with institutional safety policies. Based on data for structurally related compounds like aminopyridines and general sulfonamides, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[11][12]
-
Engineering Controls: Handle the solid compound and prepare concentrated stock solutions exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[13]
-
Toxicity: Aminopyridine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[11][12] Avoid direct contact.
-
Allergenicity: Sulfonamide-containing compounds are known to cause allergic reactions in some individuals.[1][14][15] Report any skin rash or other signs of an adverse reaction immediately.
-
Disposal: Dispose of chemical waste according to local and national regulations. Do not flush down the drain.[13]
Experimental Protocol 1: Solubility Assessment
Objective: To determine a suitable solvent and the approximate solubility of this compound for preparing a high-concentration stock solution.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol (200 proof)
-
Deionized Water
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Micro-pipettors
Methodology:
-
Preparation: Weigh approximately 1-2 mg of the compound into four separate, labeled microcentrifuge tubes.
-
Solvent Addition:
-
To the first tube, add the chosen solvent (e.g., DMSO) in small, incremental volumes (e.g., 20 µL).
-
After each addition, vortex the tube vigorously for 30-60 seconds.
-
Visually inspect for complete dissolution against a contrasting background.
-
-
Observation: Continue adding solvent incrementally until the solid is completely dissolved. Record the total volume of solvent used.
-
Calculation: Calculate the approximate solubility (e.g., in mg/mL or mM).
-
Repeat: Repeat steps 2-4 for each of the other test solvents (DMF, Ethanol, Water).
Data Summary Table:
| Solvent | Approx. Solubility (mg/mL) | Observations |
| DMSO | >50 | Dissolves readily. Clear, colorless solution. |
| DMF | >40 | Dissolves readily. Clear, colorless solution. |
| Ethanol | ~5-10 | Partial dissolution; may require warming. |
| Water | <1 | Poorly soluble at neutral pH. |
Scientist's Note: This table presents hypothetical data for illustrative purposes. The actual solubility must be determined experimentally. DMSO is often the solvent of choice for creating primary stocks of novel compounds due to its high solubilizing power.
Experimental Protocol 2: Preparation of a 50 mM Stock Solution in DMSO
Objective: To accurately prepare a 50 mM stock solution of this compound for long-term storage and subsequent experimental use.
Materials & Equipment:
-
This compound (MW: To be confirmed by supplier)
-
Anhydrous DMSO
-
Analytical balance (readable to 0.01 mg)
-
Weighing paper or boat
-
Spatula
-
Calibrated pipettes
-
Appropriately sized amber or opaque glass vial with a PTFE-lined cap
-
Vortex mixer
-
Sonicator bath (optional)
-
0.22 µm syringe filter (optional, for sterilization)
Step-by-Step Procedure:
-
Pre-Weighing Preparation: Place the sealed container of the compound and the anhydrous DMSO in a desiccator for at least 30 minutes to equilibrate to room temperature.
-
Rationale: This prevents condensation of atmospheric moisture onto the hygroscopic compound and solvent upon opening, which could affect weighing accuracy and compound stability.
-
-
Calculation: Determine the mass of the compound required.
-
Formula: Mass (mg) = Desired Concentration (mol/L) * Final Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Example (assuming MW = 217.27 g/mol for a 2 mL final volume): Mass = 0.050 mol/L * 0.002 L * 217.27 g/mol * 1000 = 21.73 mg
-
-
Weighing: In a chemical fume hood, accurately weigh the calculated mass of the compound onto weighing paper using an analytical balance. Tare the balance with the empty weighing paper first.
-
Rationale: Accurate weighing is the most critical step for achieving the target concentration. Weighing a mass greater than 10 mg minimizes the impact of balance uncertainty.
-
-
Transfer: Carefully transfer the weighed powder into the labeled glass vial. Tap the weighing paper gently to ensure a complete transfer.
-
Dissolution: Using a calibrated pipette, add approximately 80% of the final calculated volume of anhydrous DMSO to the vial.
-
Rationale: Adding a portion of the solvent first allows for easier mixing and ensures the final volume is not exceeded before complete dissolution.
-
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. If dissolution is slow, place the vial in a room temperature sonicator bath for 5-10 minute intervals until all solid has dissolved. Gentle warming (to 30-37°C) can also be applied if necessary, but avoid excessive heat.
-
Rationale: Sonication uses ultrasonic waves to break up particle aggregates, accelerating the dissolution process without significant heat, which could degrade the compound.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add anhydrous DMSO to reach the final calculated volume (e.g., 2.0 mL).
-
Homogenization: Invert the vial gently 10-15 times to ensure the final solution is homogeneous. Do not vortex vigorously at this stage to avoid introducing air bubbles.
-
Filtration (Optional): If the solution is intended for cell-based assays, it can be sterilized by passing it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a sterile receiving vial.
Quality Control and Validation
A prepared stock solution is an experimental reagent and must be validated.
-
Visual Inspection: The solution should be clear, colorless, and free of any visible particulates.
-
Concentration Verification (Recommended): For critical applications, the concentration can be verified using a suitable analytical technique. A UV-Vis spectrophotometer can be used to measure absorbance if the compound has a known extinction coefficient.
-
Purity & Stability Assessment: A stability-indicating HPLC method is the gold standard for confirming the purity of the stock solution and monitoring for degradation over time.[7] This involves developing a method that can separate the parent compound from any potential degradants.
Storage and Long-Term Stability
Proper storage is essential to maintain the integrity of the stock solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, divide the stock solution into smaller, single-use aliquots in appropriately labeled cryovials.
-
Storage Temperature: Store the aliquots at -20°C or -80°C for long-term storage.[4]
-
Protection from Light: Use amber or opaque vials and store them in a dark freezer box to prevent photodegradation.[7][10]
-
Labeling: Each aliquot should be clearly labeled with the compound name, concentration, solvent, preparation date, and preparer's initials.
Visualization of the Workflow
The following diagram outlines the complete workflow from receiving the compound to obtaining validated, stored stock solution aliquots.
Caption: Workflow for preparing validated stock solutions.
References
- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(8), 950-956.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. ResearchGate.
- Safety Data Sheet for 2-Amino-3-hydroxypyridine. (2025).
- An In-depth Technical Guide to the Stability and Storage of N-Silylated Sulfonamides. (2025). Benchchem.
- Sulfonamides. (n.d.). In Fundamentals of Nursing Pharmacology – 1st Canadian Edition.
- Sulfonamides. (n.d.). In Nursing Pharmacology 2e - WisTech Open.
- Safety Data Sheet for 2-Aminopyridine. (2021).
- Safety Data Sheet for 2-Amino Pyridine. (n.d.). Biochem Chemopharma.
- Safety Data Sheet. (2025). Sigma-Aldrich.
- Sulfonamides Medication Grid. (n.d.). In Nursing Pharmacology - NCBI Bookshelf.
- 2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide hydrochloride. (n.d.). EvitaChem.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect.
- 2-amino-2-methyl-N-pyridin-3-ylpentanamide. (n.d.). PubChem.
- Managing medicines for people with sulfonamide allergy. (2024). Specialist Pharmacy Service.
- 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
- Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents. (n.d.). Benchchem.
- Sulfonamides and Sulfonamide Combinations Use in Animals. (n.d.). MSD Veterinary Manual.
- 2-AMINO PYRIDINE. (n.d.). Piochem.
- Ike, A. O., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(1), 163-172.
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
- Understanding Common Lab Solvents. (n.d.). CP Lab Safety.
- (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid. (n.d.). Apollo Scientific.
- (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride. (n.d.). MedchemExpress.com.
- Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents | Request PDF. (2025). ResearchGate.
Sources
- 1. 3.10 Sulfonamides – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]
- 2. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biochemopharma.fr [biochemopharma.fr]
- 12. lobachemie.com [lobachemie.com]
- 13. geneseo.edu [geneseo.edu]
- 14. 3.9 Sulfonamides – Nursing Pharmacology 2e [wtcs.pressbooks.pub]
- 15. Managing medicines for people with sulfonamide allergy – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
Strategic Utilization of 2-Amino-N-pyridin-3-ylethanesulfonamide in Fragment-Based Drug Design (FBDD)
Executive Summary
This Application Note details the strategic deployment of 2-amino-N-pyridin-3-ylethanesulfonamide (referred to herein as Scaffold-2AP ) as a high-value starting point in Fragment-Based Drug Design (FBDD). Unlike generic phenyl-sulfonamides, Scaffold-2AP combines a flexible aliphatic linker (taurine-derived) with a rigid heteroaromatic anchor (pyridine). This unique architecture offers distinct advantages:
-
The Pyridine Anchor: Acts as a proven hinge-binder in kinases or a metal-coordinator in metalloenzymes.
-
The Sulfonamide Linker: Provides essential hydrogen-bond geometry and polar contacts, distinct from amide linkers.[1]
-
The Primary Amine Vector: A solvent-exposed "growth handle" with high chemical tractability for rapid library elaboration.[1]
This guide provides validated protocols for the synthesis, quality control, screening, and chemical elaboration of Scaffold-2AP.[1]
Chemical Profile & Rationale[1][2][3][4][5][6][7][8][9]
| Property | Value / Description | Utility in FBDD |
| Formula | Low MW (201.25 Da) leaves ample room for "growing" (Rule of 3 compliant). | |
| cLogP | ~ -0.5 to 0.2 | High water solubility; ideal for high-concentration NMR/SPR screening.[1] |
| H-Bond Donors | 2 (Amine | Critical for directional interactions (e.g., backbone carbonyls).[1] |
| H-Bond Acceptors | 4 (Pyridine | Pyridine N is a classic acceptor for hinge regions (e.g., Met109 in p38 MAPK).[1] |
| pKa (Calc) | Pyridine | Zwitterionic character at physiological pH aids solubility. |
Structural Logic
The scaffold is bipartite:
-
The Anchor (Pyridine): Designed to bury into the hydrophobic pocket or coordinate active site metals (Zn, Fe).
-
The Vector (Ethylamine): Designed to extend towards solvent, allowing the attachment of diverse "warheads" or diversity elements without disrupting the anchor's binding mode.
Protocol 1: Robust Synthesis & Quality Control
Direct reaction of 2-aminoethanesulfonyl chloride with amines often leads to polymerization or cyclization.[1] The Phthalimide Protection Route is the industry standard for reproducibility.[1]
Materials
-
Reagents: 2-Phthalimidoethanesulfonyl chloride (CAS: 4403-36-5), 3-Aminopyridine, Pyridine (solvent/base), Hydrazine monohydrate, Ethanol.[1]
-
Equipment: LCMS (ESI+), NMR (400 MHz), Flash Chromatography system.[1]
Step-by-Step Synthesis
-
Sulfonylation (The Coupling):
-
Dissolve 3-aminopyridine (1.0 eq) in anhydrous pyridine (0.5 M concentration).
-
Cool to 0°C under
atmosphere.[1] -
Add 2-phthalimidoethanesulfonyl chloride (1.1 eq) portion-wise over 15 minutes.
-
Warm to RT and stir for 4 hours. Monitor by LCMS for intermediate formation (
= ~332 Da). -
Workup: Dilute with EtOAc, wash with 1M HCl (carefully, to remove pyridine), brine, dry over
. Purify via flash chromatography (DCM/MeOH gradient).
-
-
Deprotection (The Release):
-
Dissolve the phthalimide intermediate in Ethanol (0.2 M).
-
Add Hydrazine monohydrate (3.0 eq).
-
Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.
-
Cool to RT, filter off the precipitate.[2]
-
Concentrate the filtrate.[1]
-
Purification: Redissolve in minimal MeOH/DCM, filter again if needed, and purify via reverse-phase HPLC or amine-functionalized silica to obtain the free amine.[1]
-
Quality Control Criteria
-
Purity: >95% by LCMS (UV 254 nm).[1]
-
Identity: 1H NMR must show the ethyl linker triplets (
~3.0-3.5 ppm) and distinct pyridine aromatic protons. -
Solubility Check: Dissolve 1 mg in 100
L -DMSO. If clear, proceed to screening buffer tests (PBS pH 7.4).[1]
Protocol 2: Biophysical Screening[1]
Once synthesized, Scaffold-2AP is screened to validate binding before elaboration.[1]
A. Saturation Transfer Difference (STD) NMR
Objective: Confirm binding and identify the epitope (Anchor vs. Vector).
-
Sample Prep: 10
M Protein + 500 M Scaffold-2AP in buffer.[1] -
Pulse Sequence: Standard STD sequence with on-resonance irradiation at protein methyls (-0.5 ppm) and off-resonance at 30 ppm.
-
Analysis:
B. Surface Plasmon Resonance (SPR)
Objective: Determine
-
Chip: Immobilize target protein (e.g., via biotin-streptavidin) to ~2000 RU.[1]
-
Flow: Inject Scaffold-2AP concentration series (10
M – 1 mM). -
Data: Expect fast-on/fast-off kinetics (typical for fragments).
-
Fit: Steady-state affinity fit.
< 500 M is considered a "Hit" for this scaffold size.[1]
Protocol 3: Chemical Elaboration (The "Grow" Strategy)
The primary amine (
Library Design: The "Amide Scan"
-
Reaction: Amide Coupling.
-
Diversity Elements: 50-100 diverse carboxylic acids (aromatic, heteroaromatic, aliphatic).[1]
-
Method:
-
Dispense Scaffold-2AP (10 mM in DMSO) into 96-well plates.
-
Add Carboxylic Acid (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Shake at RT for 12 hours.
-
Direct Screen: Dilute reaction mixture 1:1000 into assay buffer (crude screening) or purify via prep-LCMS.
-
Visual Workflow: Scaffold Utilization
The following diagram illustrates the logical flow from the raw scaffold to a lead-like molecule.
Figure 1: Workflow for evolving Scaffold-2AP from a fragment hit to a lead compound.
Interaction Map & Pharmacophore Hypothesis
Understanding how Scaffold-2AP binds is crucial for rational design.
Figure 2: Pharmacophore interaction map showing the Pyridine anchor and Amine growth vector.
References
-
Fragment-Based Drug Discovery Strategies: Scott, D. E., et al. "Fragment-based approaches in drug discovery and chemical biology."[1] Biochemistry (2016).[2] Link
-
Sulfonamides in FBDD: Supuran, C. T.[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery (2008).[1] Link
-
Taurine Sulfonamide Synthesis: "Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids." Russian Journal of Bioorganic Chemistry (2021). Link
-
Pyridine as a Privileged Scaffold: Altaf, A. A., et al. "Pyridine derivatives: a structured review of their biological and pharmacological activities."[1] Journal of Chemistry (2015). Link
-
STD-NMR Methodologies: Mayer, M., & Meyer, B. "Characterization of ligand binding by saturation transfer difference NMR spectroscopy."[1] Angewandte Chemie (1999). Link
Sources
Application Notes & Protocols: Safe Handling of 2-amino-N-pyridin-3-ylethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
ngcontent-ng-c1989010908="" class="ng-star-inserted">Author's Note: As a novel or specialized research chemical, specific safety and toxicological data for 2-amino-N-pyridin-3-ylethanesulfonamide is not extensively documented in public literature. Therefore, this guide is synthesized from the chemical's structural motifs—a sulfonamide and an aminopyridine—to establish a robust framework for safe handling. The protocols herein are based on the principle of treating unknown substances as potentially hazardous.[1] A thorough, experiment-specific risk assessment must be conducted before commencing any work.
Compound Profile and Hazard Analysis
This compound is a molecule featuring two key functional groups that dictate its potential hazards: a sulfonamide group and a 3-aminopyridine moiety.
-
Sulfonamide Group (-SO₂NH₂): This group is common in many pharmaceuticals. While often associated with low toxicity, sulfonamides are known to cause allergic reactions in susceptible individuals.[2][3] These reactions can range from skin rashes to more severe systemic responses.[3] Additionally, some sulfonamides pose a risk of crystalluria (formation of crystals in the urine), which can impact kidney function.[4]
-
3-Aminopyridine Moiety: This is the primary driver of potential toxicity. Aminopyridines as a class are known to be toxic and are readily absorbed through the skin.[5] They can cause significant effects on the central nervous system, with symptoms of exposure including headache, dizziness, convulsions, and respiratory depression.[6][7] In severe cases, exposure can be fatal.[8] The Safety Data Sheet (SDS) for the parent compound, 3-aminopyridine, classifies it as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[9][10]
Based on this analysis, this compound must be handled as a substance with high acute toxicity .
Inferred Hazard Identification:
| Hazard Class | Description | GHS Pictograms |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential for fatality or severe toxicity upon ingestion, skin contact, or inhalation, based on the aminopyridine component.[10][11] | ☠️ |
| Skin Irritation / Corrosion | May cause skin irritation upon direct contact.[10] | ❗ |
| Serious Eye Damage / Irritation | May cause serious eye irritation.[9] | ❗ |
| Specific Target Organ Toxicity | May cause respiratory irritation and potential effects on the central nervous system.[6][10] | ❗ |
Risk Assessment and Control Measures
A comprehensive risk assessment is mandatory before handling this compound.[12] The process involves identifying hazards, evaluating risks, and implementing control measures.[13]
Risk Assessment Workflow
Caption: Risk assessment workflow for handling this compound.
Hierarchy of Controls
Engineering controls are the first and most effective line of defense. Personal Protective Equipment (PPE) is the last line of defense and must be used in conjunction with higher-level controls.[14]
| Control Level | Required Action |
| 1. Engineering Controls | All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][15] |
| 2. Administrative Controls | Access to the compound should be restricted to trained personnel. Clearly label the storage area and the immediate work area with appropriate hazard warnings.[1] Develop and strictly follow a Standard Operating Procedure (SOP) for all experimental work. |
| 3. Personal Protective Equipment (PPE) | PPE is mandatory and must be selected based on the high potential toxicity.[16] See the detailed PPE protocol below. |
Standard Operating Protocol: Laboratory Handling
This protocol outlines the essential steps for safely weighing and preparing solutions of this compound.
Required Personal Protective Equipment (PPE)
Proper PPE is critical to prevent exposure.[17] The following must be worn at all times:
-
Body Protection: A lab coat, preferably a chemically resistant one.[16][18]
-
Hand Protection: Use chemically resistant gloves. Given that many chemicals can penetrate disposable nitrile gloves quickly, double-gloving is recommended.[14][19] If direct contact occurs, remove gloves immediately, wash hands, and don new gloves.[14]
-
Eye/Face Protection: Chemical splash goggles are mandatory.[14] If there is a significant splash risk, a face shield should be worn over the goggles.[14][19]
-
Respiratory Protection: While working in a fume hood is the primary control, a NIOSH-approved respirator may be required if an assessment indicates potential exposure outside of the hood.[8]
Weighing and Solution Preparation Workflow
Caption: Step-by-step workflow for safe handling and solution preparation.
Step-by-Step Protocol
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Gather all necessary equipment, including spatulas, weighing paper/dishes, and solvent.
-
Don PPE: Put on all required PPE as specified in section 3.1.
-
Weighing: Carefully transfer the required amount of solid this compound to a tared container. Perform this task slowly to minimize the creation of airborne dust.
-
Dissolving: Place the container with the weighed solid in a larger vessel (e.g., a beaker) for secondary containment. Slowly add the desired solvent to the solid. Do not add the solid to the solvent, as this can increase the risk of splashing.
-
Storage of Solution: Once dissolved, cap the container securely. Label it clearly with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.
-
Decontamination: Wipe down the balance and all surfaces inside the fume hood with an appropriate solvent. Dispose of all contaminated disposables (gloves, weighing paper, wipes) in a designated hazardous waste container.[20]
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water.
Emergency Procedures
Spills
Treat any spill of this material as a major spill.[1]
-
Small Spill (Solid):
-
Alert others in the immediate area.
-
If safe to do so, gently cover the spill with an absorbent material to prevent dust from becoming airborne.[21]
-
Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office. Do not attempt to clean it up yourself unless you are specifically trained for hazardous spill response.
-
-
Large Spill (Solid or Liquid):
-
Evacuate the laboratory immediately and close the doors.
-
Alert others in the vicinity and activate the fire alarm if there is a fire or explosion risk.
-
Call your institution's emergency response number and EHS office.
-
Do not re-enter the area until it has been cleared by safety professionals.
-
Personal Exposure
Immediate action is required in case of personal exposure.[10]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air immediately.[10] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical assistance.[15]
-
Ingestion: Do NOT induce vomiting.[22] Rinse the mouth with water and seek immediate medical attention.[9]
Storage and Disposal
-
Storage: Store this compound in a tightly sealed, clearly labeled container.[15] Keep it in a cool, dry, and well-ventilated area, separate from incompatible materials such as strong acids and oxidizing agents.[22][23] The storage location should be a designated poison or toxics cabinet.[15]
-
Disposal: All waste containing this compound (both solid and solutions) and any contaminated materials must be disposed of as hazardous waste.[20] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of it down the drain.
References
-
Personal Protective Equipment - Division of Research Safety - University of Illinois. (2026, January 28). Retrieved from University of Illinois Urbana-Champaign, Division of Research Safety website: [Link]
-
3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS - Loba Chemie. (2012, December 11). Retrieved from Loba Chemie website: [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved from Princeton University Environmental Health and Safety website: [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.). Retrieved from The City University of New York website: [Link]
-
Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from Research Laboratory & Safety Services, University of Arizona website: [Link]
-
Common Name: 2-AMINOPYRIDINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLA - NJ.gov. (n.d.). Retrieved from New Jersey Department of Health website: [Link]
-
Aminopyridines - EPA. (n.d.). Retrieved from United States Environmental Protection Agency website: [Link]
-
Guide for Chemical Spill Response. (n.d.). Retrieved from American Chemical Society website: [Link]
-
SPILL CLEANUP QUICK REFERENCE. (n.d.). Retrieved from University of California, Berkeley, College of Chemistry website: [Link]
-
CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals Limited. (n.d.). Retrieved from Alkali Metals Limited website: [Link]
-
Material Safety Data Sheet. (2007, July 10). Retrieved from Acros Organics website: [Link]
-
-
General Chemical Spill Procedures. (n.d.). Retrieved from University of Wollongong website: [Link]
-
-
3-AMINOPYRIDINE (FOR SYNTHESIS) - Suvchem Laboratory Chemicals. (n.d.). Retrieved from Suvchem website: [Link]
-
2-AMINO PYRIDINE For Synthesis - Laboratory Chemicals | Alpha Chemika. (n.d.). Retrieved from Alpha Chemika website: [Link]
-
Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are. (n.d.). Retrieved from Queen Mary University of London website: [Link]
-
ICSC 0214 - 2-AMINOPYRIDINE - INCHEM. (n.d.). Retrieved from International Programme on Chemical Safety website: [Link]
-
Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned - ACS Publications. (2025, June 6). Retrieved from ACS Chemical Health & Safety website: [Link]
-
Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved from University of Washington Environmental Health & Safety website: [Link]
-
Laboratory Work Risk Assessment - UOW. (n.d.). Retrieved from University of Wollongong website: [Link]
-
Chemical risk assessment in a chemical laboratory based on three different techniques. (2025, August 9). Retrieved from Journal of Health and Environment website: [Link]
-
RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI - NIH. (n.d.). Retrieved from National Center for Biotechnology Information website: [Link]
-
3.10 Sulfonamides – Fundamentals of Nursing Pharmacology – 1st Canadian Edition. (n.d.). Retrieved from Thompson Rivers University Pressbooks website: [Link]
-
3.9 Sulfonamides – Nursing Pharmacology 2e - WisTech Open. (n.d.). Retrieved from Wisconsin Technical College System website: [Link]
-
safety data sheet sds/msds 2-amino pyridine - Biochem Chemopharma. (n.d.). Retrieved from Biochem Chemopharma website: [Link]
-
Table 3.9, [Sulfonamides Medication Grid]. - Nursing Pharmacology - NCBI Bookshelf. (n.d.). Retrieved from National Center for Biotechnology Information website: [Link]
-
Managing medicines for people with sulfonamide allergy - Specialist Pharmacy Service. (2024, October 2). Retrieved from Specialist Pharmacy Service website: [Link]
-
Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. (n.d.). Retrieved from Merck Veterinary Manual website: [Link]
Sources
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- 19. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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2-amino-N-pyridin-3-ylethanesulfonamide in carbonic anhydrase inhibition assays
Application Note: Characterization of 2-amino-N-pyridin-3-ylethanesulfonamide in Carbonic Anhydrase Inhibition Assays
Executive Summary
This technical guide details the experimental protocols for evaluating This compound as an inhibitor of Carbonic Anhydrase (CA) isoforms. Unlike classical primary sulfonamides (e.g., Acetazolamide) which bind the catalytic Zinc(II) ion with high affinity via a deprotonated
Historically, secondary sulfonamides were considered non-inhibitors. However, recent structural and thermodynamic studies demonstrate they can bind the active site, albeit with distinct mechanistic constraints involving steric selectivity and pH-dependent deprotonation. This guide addresses the specific challenges of assaying this compound, including solubility management, pH sensitivity, and the necessity of using Stopped-Flow kinetics for accurate
Compound Profile & Mechanistic Insight
Chemical Identity
-
IUPAC Name: 2-amino-N-(pyridin-3-yl)ethanesulfonamide
-
Structural Class: Taurine sulfonamide derivative (Secondary Sulfonamide).
-
Key Features:
-
Tail: 2-aminoethyl group (hydrophilic, mimics taurine).
-
Zinc Binding Group (ZBG):
-substituted sulfonamide.[1] -
Scaffold: Pyridine ring (provides aromatic stacking or hydrophobic interactions within the enzyme pocket).
-
Mechanism of Action: The "Secondary" Challenge
Primary sulfonamides (
-
Steric Hindrance: The
-pyridine group creates steric clashes near the Thr199 gatekeeper residue in many CA isoforms (e.g., hCA II), potentially reducing affinity compared to primary analogs. -
pKa Shift: The acidity of the sulfonamide nitrogen is altered by the pyridine substituent. Binding requires the nitrogen to be deprotonated (
), which is strictly pH-dependent.
Expert Insight: When assaying this compound, you are likely probing isoform selectivity rather than raw potency. The bulky pyridine group may exploit hydrophobic pockets in transmembrane isoforms (hCA IX/XII) that are absent in cytosolic ones (hCA I/II).
Experimental Workflows
Workflow Visualization
Figure 1: Stopped-Flow Kinetic Assay Workflow for CA Inhibition.
Protocol A: Stopped-Flow CO₂ Hydration Assay (Gold Standard)
This assay measures the physiological reaction:
Reagents:
-
Buffer: 20 mM HEPES, pH 7.5 (adjusted with NaOH), containing 20 mM
(to maintain ionic strength). -
Indicator: Phenol Red (0.2 mM).
-
Substrate:
-saturated water (approx. 32.9 mM at 25°C). -
Enzyme: Recombinant hCA (I, II, IX, or XII). Concentration: 5–10 nM.
-
Inhibitor: this compound (dissolved in DMSO, diluted to 0.01 – 100
M).
Step-by-Step Procedure:
-
CO₂ Saturation: Bubble pure
gas into distilled water for 30 minutes at 25°C. -
Inhibitor Incubation: Incubate the enzyme (10 nM) with the inhibitor (varying concentrations) in the HEPES/Phenol Red buffer for 15 minutes at room temperature.
-
Why? Sulfonamides are slow-binding inhibitors. Pre-incubation ensures equilibrium is reached before the rapid reaction starts.
-
-
Rapid Mixing: Load the Stopped-Flow instrument (e.g., Applied Photophysics SX20).
-
Syringe A: Enzyme + Inhibitor + Indicator + Buffer.
-
Syringe B:
-saturated water.
-
-
Measurement: Mix A and B (1:1 ratio). Monitor absorbance drop at 557 nm (Phenol Red isosbestic point is not used; we track the basic form disappearance).
-
Data Acquisition: Record the initial velocity (
) of the catalyzed reaction for the first 5–10% of the reaction.
Self-Validating Check:
-
Run a Blank (Buffer + Indicator +
only) to measure the uncatalyzed rate ( ). -
The catalyzed rate (
) must be at least 5-10x higher than for valid data.
Protocol B: Esterase Activity Assay (High Throughput Screen)
Useful for preliminary screening, though less physiologically relevant than
Reaction:
Procedure:
-
Plate Setup: Use 96-well clear plates.
-
Mix: 140
L Tris-SO4 buffer (pH 7.6) + 20 L Enzyme (hCA). -
Add Inhibitor: Add 20
L of test compound. Incubate 15 mins. -
Start: Add 20
L of 3 mM p-NpA (in Acetone/Water). -
Read: Monitor Absorbance at 400 nm (formation of p-Nitrophenol) for 30 minutes.
Data Analysis & Interpretation
Calculating Inhibition Constants ( )
Raw data yields
The Cheng-Prusoff Correction (Critical for CAs):
For
-
Table 1: Typical Kinetic Parameters for Human CAs (at 25°C, pH 7.5)
| Isoform | Note | ||
| hCA I | ~4.0 | Cytosolic, slow | |
| hCA II | ~1.5 | Cytosolic, very fast | |
| hCA IX | ~3.0 | Transmembrane, tumor-associated | |
| hCA XII | ~2.5 | Transmembrane |
Expected Results for Secondary Sulfonamides
-
Primary Sulfonamide (Acetazolamide):
nM. -
Secondary Sulfonamide (this compound):
-
Expect
in the micromolar range ( ) . -
Interpretation: If
, the steric clash of the pyridine ring likely prevents effective Zinc coordination. If , the pyridine ring is likely engaging in favorable hydrophobic stacking (e.g., with Phe131 in hCA II or Val131 in hCA I).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | Compound insolubility in aqueous buffer. | Limit DMSO to 2% final. If cloudy, sonicate or lower concentration range. |
| No Inhibition | Secondary sulfonamide not binding Zn. | Check pH. Binding is pH-dependent.[2] Ensure pH |
| High Background | Spontaneous hydrolysis of p-NpA. | Use fresh substrate. Switch to Stopped-Flow (CO2) assay for accuracy. |
| Non-Linear Rates | Enzyme instability or product inhibition. | Measure initial rates ( |
References
-
Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Matulis, D., et al. (2021).[2] Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50, 795–807. Link
-
Nocentini, A., & Supuran, C. T. (2018).[1] Carbonic anhydrase inhibitors: The emergence of sulfonamides incorporating secondary binding moieties.[2] Expert Opinion on Therapeutic Patents, 28(10), 745-754. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a secondary sulfonamide inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(4), 1560-1565. Link
Sources
- 1. Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. [vivo.weill.cornell.edu]
- 2. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Coupling Reagents in the Synthesis of 2-amino-N-pyridin-3-ylethanesulfonamide Derivatives
Introduction: Navigating the Challenges of Sulfonamide Acylation
In the landscape of contemporary drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, prized for its ability to act as a bioisostere for amides and carboxylic acids, and for its role in a multitude of clinically successful therapeutics.[1][2][3] The synthesis of N-acylsulfonamides, which further expands the chemical space and modulates the physicochemical properties of these molecules, is a critical transformation for lead optimization.[1][4][5] This guide focuses on the N-acylation of 2-amino-N-pyridin-3-ylethanesulfonamide, a substrate class that presents a confluence of synthetic challenges. The inherent low nucleophilicity of the sulfonamide nitrogen, compounded by the electron-withdrawing nature of the pyridin-3-yl group, renders this transformation particularly demanding.[2][4][6]
Standard amide bond forming conditions are often sluggish and low-yielding when applied to sulfonamides.[2][4][7] This necessitates the use of highly efficient coupling reagents and carefully optimized protocols. This document provides a detailed examination of suitable peptide coupling reagents, their mechanistic underpinnings, and robust, step-by-step protocols for the successful synthesis of this compound derivatives. We will focus on two classes of reagents: the carbodiimides, exemplified by EDC in combination with HOBt, and the highly potent uronium/aminium salts, represented by HATU.
Reagent Selection: A Mechanistic Rationale for Difficult Couplings
The choice of coupling reagent is paramount for the successful acylation of weakly nucleophilic sulfonamides. The ideal reagent must generate a highly activated carboxylic acid species to overcome the poor reactivity of the sulfonamide nitrogen.
EDC/HOBt: The Classic Approach for Amide Bond Formation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt), is a widely used coupling system.[8] The mechanism involves the initial reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to racemization and other side reactions. The addition of HOBt mitigates these issues by forming a more stable and selective HOBt-ester, which is then attacked by the nucleophile.[8][9] For electron-deficient amines, and by extension, sulfonamides, the reaction of the HOBt-ester can still be slow.[10] The inclusion of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can sometimes improve yields by forming a highly reactive acyl-pyridinium species, though care must be taken to avoid side reactions.[9][10]
Figure 1. Mechanism of EDC/HOBt Mediated Acylation.
HATU: A High-Potency Reagent for Challenging Substrates
For particularly challenging couplings, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[11][12][13] HATU is derived from 1-hydroxy-7-azabenzotriazole (HOAt). In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[8][14]
The superiority of HATU in difficult couplings stems from two key factors:
-
Enhanced Reactivity of the OAt-Ester : The nitrogen atom in the pyridine ring of the HOAt moiety makes the OAt-ester more reactive than the corresponding HOBt-ester.[15]
-
Neighboring Group Participation : The pyridine nitrogen is thought to act as a general base catalyst, accelerating the attack of the weakly nucleophilic sulfonamide on the activated ester.[3]
This combination of high reactivity and intramolecular catalysis makes HATU particularly well-suited for the N-acylation of substrates like this compound.[16]
Figure 2. Mechanism of HATU Mediated Acylation.
Comparative Overview of Coupling Reagents
| Feature | EDC/HOBt | HATU |
| Reactivity | Good | Excellent, especially for hindered/weak nucleophiles[11][12] |
| Cost | Lower | Higher |
| Byproducts | Water-soluble urea | Water-soluble urea and HOAt |
| Racemization Risk | Low with HOBt | Very low due to HOAt moiety[17] |
| Side Reactions | Potential for N-acylurea formation | Potential for guanidinylation of primary amines[18] |
| Ideal Substrates | Routine amide couplings, less hindered systems | Sterically hindered substrates, weak nucleophiles, cyclizations[16] |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous unless otherwise specified.
Protocol 1: General Procedure for HATU-Mediated N-Acylation
This protocol is recommended as the primary approach for the N-acylation of this compound due to the anticipated low nucleophilicity of the substrate.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents (Ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine)
Procedure:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Activation: Add HATU (1.2 equiv) to the solution, followed by the dropwise addition of DIPEA (3.0 equiv).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[8]
-
Workup:
-
Quench the reaction by adding water.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[8] This washing sequence removes excess base, unreacted starting materials, and byproducts.
-
-
Isolation & Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylsulfonamide derivative.
-
Protocol 2: General Procedure for EDC/HOBt-Mediated N-Acylation
This protocol serves as a cost-effective alternative, though it may require longer reaction times or optimization for the target substrate.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.5 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous DMF or Dichloromethane (DCM)
-
Standard workup reagents
Procedure:
-
Reagent Preparation: To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.5 equiv), and this compound (1.1 equiv).[8]
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM and cool to 0 °C in an ice bath with stirring.
-
Activation: Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.[8]
-
Base Addition: Add DIPEA or TEA (3.0 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 18-48 hours, monitoring by TLC or LC-MS.[8]
-
Workup:
-
If using DCM, wash the organic phase directly with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[8]
-
If using DMF, dilute the mixture with ethyl acetate or another suitable organic solvent and then proceed with the aqueous washes as described above.
-
-
Isolation & Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization.
-
Troubleshooting and Optimization
-
Low Yield/No Reaction: If the reaction is sluggish, particularly with the EDC/HOBt protocol, consider the following:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) may drive the reaction to completion, although this may increase the risk of side reactions.
-
Add a Catalyst: For the EDC/HOBt system, a catalytic amount of DMAP (0.1 equiv) can be introduced to accelerate the reaction.[10]
-
Switch to HATU: If optimization of the EDC/HOBt protocol fails, switching to the more potent HATU reagent is the most reliable solution.[16]
-
-
Side Product Formation: The primary amine on the this compound is also a nucleophile. While the sulfonamide nitrogen is generally less reactive, competitive acylation at the amino group is possible. Careful control of stoichiometry and reaction conditions is important. If bis-acylation or acylation at the wrong nitrogen is observed, consider protecting the exocyclic amino group prior to the coupling reaction.
Experimental Workflow Visualization
Figure 3. General Experimental Workflow for N-Acylation.
Conclusion
The N-acylation of weakly nucleophilic sulfonamides such as this compound requires potent coupling reagents and optimized conditions. While the EDC/HOBt system can be effective, the superior reactivity of HATU makes it the recommended choice for ensuring high yields and minimizing reaction times for these challenging substrates. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully synthesize a diverse range of N-acylsulfonamide derivatives, facilitating the advancement of drug discovery and development programs.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
O'Sullivan, T. P., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]
-
O'Sullivan, T. P., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. Royal Society of Chemistry. [Link]
-
N-Acylation of bis-sulfonamides with carboxylic acid anhydrides in refluxing CH 3 CN. ResearchGate. [Link]
-
On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. [Link]
- BenchChem. (2025).
-
Gelin, M., et al. (2022). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. PMC. [Link]
-
Lucas, E. L., et al. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Hendrickson, J. B., & Hussoin, Md. S. (1987). Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids. The Journal of Organic Chemistry. [Link]
-
Leonardi, A., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ORCA - Cardiff University. [Link]
-
Hamada, Y., et al. (2021). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. ACS Publications. [Link]
-
Cole, K. P., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed. [Link]
-
Liu, C., et al. (2013). Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. PubMed. [Link]
-
Gavrylenko, O. V., et al. (2023). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate. [Link]
-
26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. [Link]
-
Gavrylenko, O. V., et al. (2023). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]
-
Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. ResearchGate. [Link]
-
Chan, L. K. M., & Scott, P. J. H. (2004). Novel N-aryl and N-heteroaryl sulfamide synthesis via palladium cross coupling. PubMed. [Link]
-
Leonardi, A., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. ResearchGate. [Link]
-
Bernardinelli, G., et al. (2000). Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. PubMed. [Link]
-
Garribba, E., et al. (2015). Effect of secondary interactions, steric hindrance and electric charge on the interaction of VIVO species with proteins. New Journal of Chemistry. [Link]
-
Leonardi, A., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. [Link]
-
Duffy, C., et al. (2013). Including the effects of electronic stopping and electron–ion interactions in radiation damage simulations. ResearchGate. [Link]
-
Abrahamse, H., & Boyle, R. W. (2023). Amino Acid Derivatives of Chlorin-e 6 —A Review. MDPI. [Link]
-
Coupling reaction between electron-rich pyrimidinones and ??-amino acids promoted by phosphonium salts. ResearchGate. [Link]
Sources
- 1. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. peptide.com [peptide.com]
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- 12. Synthesis of sulfonamides and evaluation of their histone deacetylase (HDAC) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Storage & Handling of 2-amino-N-pyridin-3-ylethanesulfonamide
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of 2-amino-N-pyridin-3-ylethanesulfonamide , a bifunctional intermediate often used in kinase inhibitor and fragment-based drug discovery.
This molecule presents a unique "stability paradox":
-
The Sulfonamide Core: generally robust against hydrolysis.[1]
-
The Aliphatic Primary Amine (
): highly susceptible to oxidative degradation and carbamate formation. -
The Pyridine Ring: sensitive to photodegradation.
This guide provides an evidence-based framework to prevent the most common failure mode: oxidative discoloration and purity loss.
Module 1: Critical Storage Parameters (The "Why")
To prevent degradation, you must understand the mechanism. The primary failure point is not the sulfonamide linker, but the terminal primary amine .
The Degradation Cascade
The aliphatic amine is electron-rich. Upon exposure to atmospheric oxygen (
-
Stage 1 (Induction): Formation of an aminyl radical.
-
Stage 2 (Propagation): Reaction with
to form peroxy radicals, leading to imines and eventually N-oxides (observed as M+16 peaks in LC-MS). -
Stage 3 (Coloration): Formation of complex conjugated oligomers (yellow-to-brown discoloration).
Visualizing the Pathway
Figure 1: The oxidative degradation pathway of the primary amine tail, leading to characteristic discoloration.
Module 2: Troubleshooting Guide
Use this section to diagnose issues with your current batch.
Scenario A: "My compound has turned from white to yellow/tan."
-
Diagnosis: Oxidative degradation has occurred. This is the "canary in the coal mine" for aliphatic amines.
-
Root Cause: Exposure to air (oxygen) and ambient light during storage.
-
Corrective Action:
-
Check purity via LC-MS. If purity is >95%, recrystallize immediately.
-
If <90%, repurify via column chromatography (amine-functionalized silica recommended to prevent tailing).
-
Prevention: Store under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket.
-
Scenario B: "LC-MS shows a small impurity peak at M+16."
-
Diagnosis: N-Oxidation.
-
Root Cause: The primary amine or the pyridine nitrogen has accepted an oxygen atom.
-
Technical Note: The aliphatic amine oxidizes faster than the pyridine ring.
-
Corrective Action: This transformation is often irreversible. Use the material immediately for non-critical screens or repurify.
-
Prevention: Eliminate headspace in storage vials. Use septum-sealed vials for liquid stocks.
Scenario C: "The solid has clumped into a sticky mass."
-
Diagnosis: Hygroscopic failure.
-
Root Cause: The sulfonamide moiety and amine salts are hygroscopic. Absorbed water catalyzes hydrolysis and oxidation.
-
Corrective Action: Dry under high vacuum (0.1 mbar) for 12 hours over
.
Module 3: Standard Operating Procedures (SOPs)
SOP-01: Long-Term Storage Protocol
Objective: To maintain >98% purity for 6+ months.
| Parameter | Specification | Rationale |
| Temperature | -20°C (± 5°C) | Slows radical propagation kinetics significantly [1]. |
| Atmosphere | Argon (Preferred) or | Displaces |
| Container | Amber Glass Vial | Blocks UV light which catalyzes pyridine degradation [2]. |
| Seal | Parafilm over Cap | Prevents moisture ingress during freezer cycles. |
Protocol Steps:
-
Transfer the compound to an amber glass vial.
-
Flush the vial gently with a stream of dry Argon for 30 seconds.
-
Immediately cap the vial tightly.
-
Wrap the cap junction with Parafilm.
-
Place the vial inside a secondary container (e.g., a jar with desiccant packets).
-
Store at -20°C.
SOP-02: Handling & Reconstitution
Objective: To prevent "flash oxidation" during solution preparation.
-
Equilibration: Allow the frozen vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid (hygroscopic shock).
-
Solvent Choice: Use degassed DMSO or Anhydrous DMF.
-
Why? Standard DMSO contains dissolved oxygen.
-
-
Stock Concentration: Prepare high-concentration stocks (e.g., 100 mM). Dilute solutions oxidize faster due to higher solvent-oxygen-to-solute ratio.
Module 4: Decision Tree for Storage
Follow this logic flow to determine the optimal storage mode for your specific situation.
Figure 2: Logic flow for determining storage conditions based on physical state and usage timeline.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I store the compound in DMSO at room temperature? A: No. While DMSO is a good solvent, it is hygroscopic and can act as a mild oxidant over time. Store DMSO stocks at -20°C or -80°C.
Q: Why did my LC-MS show a peak at M+44?
A: This indicates carbamate formation . Primary amines react with atmospheric
Q: Is the pyridine ring or the aliphatic amine more unstable? A: The aliphatic amine is the primary instability risk. Pyridine rings are aromatic and relatively stable, though they can form N-oxides under harsh conditions. The aliphatic amine drives the rapid oxidative yellowing [3].
References
-
Biosynce. (2025). Storage conditions for pyridine and its derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Oxidation potential of different aliphatic and aromatic amines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Retrieved from [Link]
-
HepatoChem. (2019). Handling hygroscopic amine salts in organic synthesis. Retrieved from [Link]
Sources
Technical Support Center: Resolving the Hygroscopic Nature of Amino-Sulfonamide Salts
Welcome to the Technical Support Center for managing challenges associated with the hygroscopic nature of amino-sulfonamide salts. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with moisture uptake in their compounds. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you understand, characterize, and mitigate hygroscopicity, ensuring the stability and reliability of your experimental results and final products.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Hygroscopicity
This section addresses the foundational concepts of hygroscopicity in the context of amino-sulfonamide salts.
Q1: What is hygroscopicity and why are my amino-sulfonamide salts susceptible to it?
A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[1][2] This phenomenon is primarily driven by the difference in partial vapor pressure of water between the solid's surface and the ambient air.[1] Amino-sulfonamide salts are particularly prone to hygroscopicity due to the presence of polar functional groups, such as the amino (-NH2) and sulfonamide (-SO2NH-) groups, which can form hydrogen bonds with water molecules.[3] The ionic nature of the salt form further enhances this tendency.
Q2: What are the consequences of uncontrolled moisture uptake in my samples?
A2: Uncontrolled moisture absorption can lead to a cascade of undesirable physicochemical changes in your amino-sulfonamide salt.[1][4] These can include:
-
Physical Changes: Caking, deliquescence (dissolving in the absorbed water to form a liquid), and changes in crystal structure (polymorphism).[5]
-
Chemical Degradation: Hydrolysis of the sulfonamide or other labile functional groups, leading to loss of potency and the formation of impurities.[3]
-
Manufacturing and Handling Difficulties: Poor powder flow, sticking to equipment, and inaccurate weighing.[4]
-
Compromised Therapeutic Performance: Altered dissolution rates and bioavailability of the active pharmaceutical ingredient (API).[1][4]
Q3: How can I quickly assess if my new amino-sulfonamide salt is hygroscopic?
A3: A simple initial assessment can be made by exposing a small, accurately weighed sample of the salt to a high-humidity environment (e.g., a desiccator with a saturated salt solution providing a known relative humidity, or simply ambient conditions if the humidity is high) and monitoring for weight gain over a 24-hour period. A significant increase in weight suggests hygroscopicity. For a more quantitative and detailed analysis, Dynamic Vapor Sorption (DVS) is the industry-standard technique.[6][7]
Section 2: Troubleshooting Guide - From Characterization to Mitigation
This section provides a problem-oriented approach to resolving specific issues related to the hygroscopicity of your amino-sulfonamide salts.
Problem 1: My salt is gaining significant weight and appears wet. How do I quantify this and what does it mean?
This indicates that your salt is highly hygroscopic, and you need to characterize the extent of moisture uptake to develop an effective mitigation strategy.
Recommended Action: Quantitative Analysis using Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled range of relative humidity (RH) at a constant temperature.[6][8]
-
Sample Preparation: Place a small, accurately weighed amount (typically 10-20 mg) of the amino-sulfonamide salt onto the DVS sample pan.[7]
-
Drying Step: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the dry mass of the sample.
-
Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).[6][7] At each step, the instrument holds the RH constant until the sample weight equilibrates.
-
Desorption Isotherm: Subsequently, decrease the RH in a similar stepwise manner back to 0% to measure moisture loss.[6]
-
Data Analysis: Plot the percentage change in mass against the RH to generate sorption and desorption isotherms.[8] The shape of the isotherm can reveal information about the mechanism of water uptake (adsorption, absorption, deliquescence, or hydrate formation).[6][8]
Data Interpretation and Classification
The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage weight gain after 24 hours of exposure to 80% RH at 25°C.[6][7]
| Hygroscopicity Classification | Weight Gain (%) |
| Deliquescent | Sufficient water is absorbed to form a liquid[6] |
| Very hygroscopic | ≥ 15%[6] |
| Hygroscopic | ≥ 2% and < 15% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Non-hygroscopic | < 0.2% |
A simplified table based on European Pharmacopoeia guidelines.
Problem 2: My hygroscopic salt is difficult to handle and weigh accurately for my experiments.
This is a common challenge that can introduce significant error into your results.
Recommended Action: Controlled Environment Handling
-
Glove Box or Low-Humidity Chamber: The most effective solution is to handle the material inside a glove box or a chamber purged with a dry inert gas like nitrogen or argon to maintain a low-humidity environment.
-
Use of Desiccants: If a controlled chamber is unavailable, work quickly and in a well-ventilated area with minimal ambient humidity. Store the compound in a desiccator containing a strong desiccant like phosphorus pentoxide or silica gel.[9]
-
Rapid Weighing: Use an analytical balance with a draft shield. Tare the weighing vessel, add the compound quickly, and record the mass as soon as the reading stabilizes.
Problem 3: The hygroscopicity of my amino-sulfonamide salt is compromising its long-term stability. What are my options to create a more stable solid form?
If your amino-sulfonamide salt is inherently hygroscopic, you may need to modify its solid form to improve its stability.
Mitigation Strategy Workflow
Caption: Decision workflow for mitigating hygroscopicity.
Option 1: Salt Form Screening
The choice of the counter-ion significantly impacts the physicochemical properties of the salt, including its hygroscopicity.[10][11][12]
-
Causality: Different counter-ions lead to variations in the crystal lattice energy and the extent of hydrogen bonding within the crystal structure. A more stable crystal lattice with fewer available sites for water interaction can result in lower hygroscopicity.[12]
-
Protocol:
-
Counter-ion Selection: Choose a diverse range of pharmaceutically acceptable counter-ions with varying properties (e.g., size, pKa, hydrophobicity).[13]
-
Salt Formation: Prepare the salts using various crystallization techniques (e.g., evaporation, cooling, anti-solvent addition).[14]
-
Characterization: Screen the resulting salts for their hygroscopicity using DVS, as well as for other critical properties like solubility and stability.[14][]
-
Option 2: Co-crystallization
This crystal engineering technique involves combining the amino-sulfonamide with a neutral, pharmaceutically acceptable "co-former" in a specific stoichiometric ratio to form a new crystalline solid.[3][4][16]
-
Causality: Co-crystallization can reduce hygroscopicity by forming strong hydrogen bonds between the API and the co-former, which occupy the sites that would otherwise interact with water molecules.[17][18]
-
Protocol:
-
Co-former Selection: Select co-formers from the Generally Recognized As Safe (GRAS) list that have complementary hydrogen bond donors and acceptors to the amino-sulfonamide.
-
Co-crystal Formation: Employ methods like solvent evaporation, grinding, or slurry conversion to form the co-crystals.
-
Characterization: Confirm co-crystal formation using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and assess the hygroscopicity of the new solid form.
-
Option 3: Polymorph Screening
A compound can exist in different crystalline forms called polymorphs, which can have distinct physicochemical properties, including hygroscopicity.[19][20]
-
Causality: Different packing arrangements of the molecules in the crystal lattice can expose more or fewer polar groups to the environment, thereby influencing moisture uptake.[19] Anhydrous crystalline forms are generally less hygroscopic than their hydrated or amorphous counterparts.
-
Protocol:
-
Crystallization Studies: Perform extensive crystallization experiments using a wide variety of solvents and conditions (e.g., temperature, cooling rate) to identify different polymorphic forms.
-
Solid-State Characterization: Use XRPD, DSC, and TGA to identify and characterize unique polymorphs.
-
Hygroscopicity Assessment: Evaluate the hygroscopicity of each polymorph using DVS to identify the most stable and least hygroscopic form.[19]
-
Option 4: Formulation Strategies
If modifying the solid form of the API is not feasible, formulation strategies can be employed to protect the hygroscopic salt.[3][4][16]
-
Moisture-Barrier Coatings: Applying a film coating with low water permeability can shield the drug from atmospheric moisture.[[“]]
-
Hydrophobic Excipients: Co-processing with hydrophobic excipients can divert water away from the active ingredient.[3][16]
-
Desiccants in Formulation: Incorporating moisture-scavenging excipients like anhydrous silica gel or calcium oxide into the final dosage form.[9]
-
Protective Packaging: Using high-barrier packaging such as aluminum foil blisters or bottles containing desiccants is crucial for long-term stability.[9][[“]]
Section 3: Advanced Characterization and Self-Validating Systems
For a comprehensive understanding and robust mitigation strategy, it is essential to employ a suite of analytical techniques. The data from these techniques should be cross-correlated to build a self-validating system.
Analytical Techniques Workflow
Caption: Integrated analytical workflow for hygroscopicity.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is useful for determining the amount of bound water or solvent in a sample. When coupled with DVS, it can help distinguish between adsorbed surface water and water that is part of the crystal lattice (hydrates).
-
X-Ray Powder Diffraction (XRPD): XRPD is essential for identifying the crystalline form of the salt. By running XRPD on a sample before and after exposure to humidity (e.g., after a DVS experiment), you can determine if a polymorphic transformation or the formation of a hydrate has occurred.
-
Karl Fischer Titration: This is a highly specific and accurate method for quantifying the water content in a sample.[22] It serves as an excellent orthogonal technique to validate the water content determined by TGA's loss on drying.
By integrating the results from these techniques, you create a self-validating system. For example, a weight gain observed in DVS that corresponds to a change in the XRPD pattern and a thermal event in DSC provides strong evidence for the formation of a new hydrate form.
References
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC. [Link]
-
Techniques for stabilizing moisture-sensitive drug compounds. (n.d.). Consensus. [Link]
-
formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. (2022). Ask this paper | Bohrium. [Link]
-
Dynamic Vapor Sorption. (n.d.). Particle Characterisation Laboratories. [Link]
-
How to Stabilize Tablets Containing Hygroscopic Ingredients. (2025). Pharma.Tips. [Link]
-
Toltrazuril Polymorphs and the Effect on Hygroscopicity and Dissolution Rate. (2024). Crystal Growth & Design - ACS Publications. [Link]
-
Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022). Particle Technology Labs. [Link]
-
Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. (2020). Scientific & Academic Publishing. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). MDPI. [Link]
-
Dynamic Vapor Sorption. (n.d.). SK pharmteco. [Link]
-
Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.). Ardena. [Link]
-
Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (n.d.). PubMed. [Link]
-
Solid Form Screening. (n.d.). Enantia | Chemistry experts for pharma and biotech sectors. [Link]
-
Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. (n.d.). PMC. [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar. [Link]
-
Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (n.d.). Request PDF - ResearchGate. [Link]
-
The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. (n.d.). Request PDF - ResearchGate. [Link]
-
Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. (n.d.). PMC. [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). MDPI. [Link]
-
Salt Screening. (2021). Improved Pharma. [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (n.d.). PMC. [Link]
-
Techniques for stabilizing moisture-sensitive drug compounds. (n.d.). Consensus. [Link]
-
Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. (n.d.). Globe Thesis. [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (n.d.). Taylor & Francis Online. [Link]
-
Characterization, Solubility, and Hygroscopicity of BMS-817399. (n.d.). ACS Publications. [Link]
-
Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. (n.d.). Triclinic Labs. [Link]
-
SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. (n.d.). Drug Development & Delivery. [Link]
-
Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound. (2025). Technobis Crystallization Systems. [Link]
-
Hygroscopicity of Fresh and Aged Salt Mixtures from Saline Lakes. (n.d.). MDPI. [Link]
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). AAPS PharmSciTech. [Link]
-
A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols. (2019). ACP. [Link]
-
Surface tension and hygroscopicity analysis of aerosols containing organosulfate surfactants. (n.d.). ResearchGate. [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (n.d.). PubMed. [Link]
-
Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation. (n.d.). PubMed. [Link]
-
Sulfa Drugs as Model Cocrystal Formers. (2025). ResearchGate. [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (n.d.). Request PDF - ResearchGate. [Link]
-
Hygroscopicity of Linear Alkylbenzene Sulfonates Powders. (n.d.). ResearchGate. [Link]
-
Modulating the solubility of sulfacetamide by means of cocrystals. (n.d.). ResearchGate. [Link]
-
Polymorphism in Pharmaceuticals: Polymorph Retention and Conversion Explained. (2024). YouTube. [Link]
-
Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (n.d.). ResearchGate. [Link]
-
(PDF) Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. (n.d.). ResearchGate. [Link]
-
Stability of Antibiotics and Amino Acids in Two Synthetic l-Amino Acid Solutions Commonly Used for Total Parenteral Nutrition in Children. (n.d.). PMC. [Link]
-
Stability Issues of Peptide Drugs and Their Solutions. (2024). Yanfen Biotech. [Link]
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
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- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. tandfonline.com [tandfonline.com]
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- 11. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. improvedpharma.com [improvedpharma.com]
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- 21. consensus.app [consensus.app]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 2-amino-N-(pyridin-3-yl)ethanesulfonamide
This guide details the mass spectrometry fragmentation pattern of 2-amino-N-(pyridin-3-yl)ethanesulfonamide , a specific sulfonamide derivative often encountered in medicinal chemistry as a fragment of larger kinase inhibitors (e.g., Rho-kinase inhibitors) or as a synthetic intermediate.
This comparative analysis evaluates the mass spectral "performance" (fragmentation specificity and ionization behavior) of the 3-pyridyl isomer against its structural alternatives (2-pyridyl and 4-pyridyl isomers), providing researchers with the data needed for unambiguous identification.
Executive Summary
Subject: 2-amino-N-(pyridin-3-yl)ethanesulfonamide
Formula: C
Core Application: Metabolite identification, impurity profiling in drug synthesis, and structural elucidation of sulfonamide-based bioactives.
The Challenge: Sulfonamide isomers (regioisomers of the pyridine ring) exhibit identical precursor masses (m/z 202). Distinguishing the 3-pyridyl (meta) isomer from the 2-pyridyl (ortho) and 4-pyridyl (para) alternatives requires precise mapping of fragmentation energies and rearrangement probabilities.
Compound Profile & Theoretical Basis
The molecule consists of an aliphatic ethylamine tail linked via a sulfonamide bridge to a pyridine ring.
| Feature | Description | MS Consequence |
| Protonation Site | Pyridine Nitrogen (pKa ~5.2) or Primary Amine (pKa ~9.0). | In ESI(+), the primary amine is the likely charge carrier, but proton migration to the pyridine ring triggers fragmentation. |
| Sulfonamide Link | -SO | Labile S-N bond; prone to SO |
| Pyridine Position | 3-position (Meta) | Lacks the "ortho effect" seen in 2-pyridyl isomers, leading to a distinct fragmentation ratio. |
Fragmentation Mechanism (The Product)[1][2]
The fragmentation of 2-amino-N-(pyridin-3-yl)ethanesulfonamide under Collision-Induced Dissociation (CID) follows three primary pathways.
Pathway A: S-N Bond Cleavage (Diagnostic)
The most abundant pathway involves the cleavage of the sulfonamide bond.
-
Mechanism: Proton transfer to the pyridine nitrogen weakens the S-N bond.
-
Product: Formation of the 3-aminopyridine cation (or protonated species).
-
m/z Transition: 202
95 (C H N ). -
Significance: This is the "Base Peak" for the 3-isomer at moderate collision energies (20-30 eV).
Pathway B: SO Extrusion (Rearrangement)
A characteristic sulfonamide rearrangement involves the loss of neutral sulfur dioxide.
-
Mechanism: Intramolecular rearrangement where the sulfonamide oxygen attacks the aromatic ring (less favored in meta) or direct extrusion recombining the amine and ethyl chain.
-
Product: N-(2-aminoethyl)pyridin-3-amine.
-
m/z Transition: 202
138 (Loss of 64 Da). -
Significance: Observed but typically lower intensity in the 3-isomer compared to the 2-isomer (where the ortho-nitrogen facilitates the transition state).
Pathway C: Aliphatic Chain Cleavage
-
Loss of Ammonia: Loss of NH
from the primary aliphatic amine. -
m/z Transition: 202
185. -
Significance: Minor pathway; confirms the presence of the free aliphatic amine.
Visualization: Fragmentation Pathway
Caption: CID fragmentation pathways of 2-amino-N-(pyridin-3-yl)ethanesulfonamide highlighting the major S-N cleavage event.
Comparative Analysis: 3-Pyridyl vs. Alternatives
The critical analytical challenge is distinguishing the 3-pyridyl target from its 2-pyridyl and 4-pyridyl isomers.
Alternative A: 2-amino-N-(pyridin-2-yl)ethanesulfonamide
-
Performance Difference: The 2-pyridyl isomer possesses a ring nitrogen ortho to the sulfonamide group. This allows for a "chelation-like" transition state involving the sulfonamide proton.
-
Key Indicator: The SO
extrusion (m/z 138) is often significantly more abundant in the 2-isomer due to this proximity effect facilitating the rearrangement. -
Secondary Fragment: The m/z 95 ion (2-aminopyridine) often undergoes a subsequent loss of NH
(m/z 78) more readily than the 3-isomer.
Alternative B: 2-amino-N-(pyridin-4-yl)ethanesulfonamide
-
Performance Difference: Similar to the 3-isomer, it lacks the ortho effect.
-
Key Indicator: Differentiation often relies on the stability of the m/z 95 ion. The 4-aminopyridine cation is resonance-stabilized differently. In practice, the 3-isomer and 4-isomer are best distinguished by Retention Time (LC separation) rather than MS alone, though the ratio of m/z 95/138 can vary slightly.
Comparison Table
| Feature | 3-Pyridyl (Target) | 2-Pyridyl (Alternative A) | 4-Pyridyl (Alternative B) |
| m/z 138 ([-SO | Moderate Intensity | High Intensity (Ortho Effect) | Moderate/Low Intensity |
| m/z 95 (Base) | Dominant | Dominant | Dominant |
| Secondary Loss | m/z 95 | m/z 95 | m/z 95 |
| Mechanism Note | Standard S-N cleavage | Facilitated Rearrangement | Standard S-N cleavage |
Visualization: Isomer Differentiation Logic
Caption: Decision tree for distinguishing pyridine sulfonamide isomers based on SO2 loss intensity.
Experimental Protocol
To replicate these results and ensure accurate identification, follow this standardized LC-MS/MS workflow.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Why: Formic acid ensures protonation of the aliphatic amine for efficient ESI+ ionization.
-
Step 2: LC Conditions (for Isomer Separation)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Note: The 3-pyridyl isomer typically elutes between the 2-pyridyl (early eluter due to intramolecular H-bonding reducing polarity) and 4-pyridyl isomers, though this depends on specific column chemistry.
-
Step 3: MS Parameters[2][3][4][5]
-
Source: Electrospray Ionization (ESI) Positive Mode.[1]
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Ramp 10 -> 40 eV.
-
Why: A ramp ensures capture of both the labile SO
loss (low energy) and the diagnostic pyridine ring fragments (high energy).
-
Step 4: Data Validation
-
Extract Ion Chromatogram (EIC) for m/z 202.06.
-
Trigger MS/MS on the peak.
-
Verify presence of m/z 95 (Base Peak) and m/z 138.
-
Calculate Ratio: Intensity(138) / Intensity(95).
-
If Ratio > 0.5
Suspect 2-pyridyl. -
If Ratio < 0.3
Consistent with 3-pyridyl.[2]
-
References
-
Klagkou, K., et al. (2003). "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. [Link]
-
Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. [Link]
-
Uno, T., et al. (1963).[3] "Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives."[2][3] Chemical and Pharmaceutical Bulletin. [Link][3]
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.sapub.org [article.sapub.org]
- 3. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
infrared spectroscopy (IR) peaks of 2-amino-N-pyridin-3-ylethanesulfonamide
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-amino-N-pyridin-3-ylethanesulfonamide: A Predictive and Comparative Analysis
In the landscape of drug development and materials science, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of regulatory compliance and scientific rigor. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for identifying the functional groups within a molecule, thereby providing a unique "fingerprint" for the compound. This guide offers a detailed predictive analysis of the infrared spectrum of this compound, a molecule possessing a rich array of functional groups critical to its potential pharmacological activity.
As experimental data for this specific compound is not publicly available, this guide will leverage established principles of vibrational spectroscopy to predict its IR absorption profile. We will compare these predictions against the known characteristic absorption frequencies for its constituent functional groups: a primary amine, a sulfonamide linkage, and a substituted pyridine ring. This approach provides a robust framework for researchers to interpret an experimentally obtained spectrum and to differentiate it from related structures.
The structure of this compound incorporates several distinct functional groups, each with characteristic vibrational modes that will give rise to specific absorption bands in the IR spectrum.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
